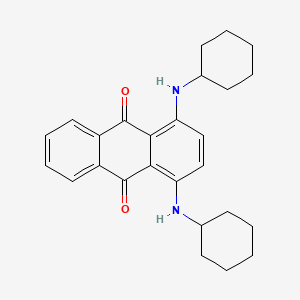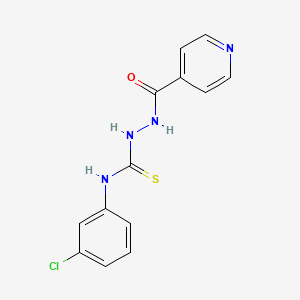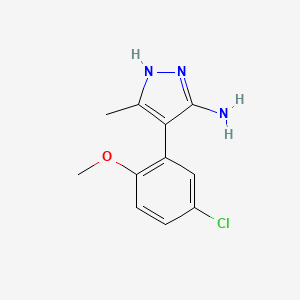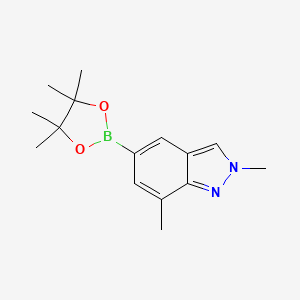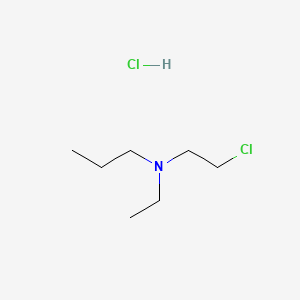![molecular formula C9H16N2O2 B1651694 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- CAS No. 13276-17-0](/img/structure/B1651694.png)
2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
描述
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is a chemical compound with the molecular formula C9H16N2O2. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a morpholine ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- typically involves the reaction of acrylamide with 2-(4-morpholinyl)ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the following steps:
Preparation of Reactants: Acrylamide and 2-(4-morpholinyl)ethylamine are prepared and purified.
Reaction: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to a specific temperature (usually around 60-80°C) to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher production efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and quality of the product.
化学反应分析
Types of Reactions
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The morpholine ring allows for nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
科学研究应用
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers with specific properties.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings due to its unique reactivity and stability.
作用机制
The mechanism of action of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
相似化合物的比较
Similar Compounds
Diacetone acrylamide (DAAM): Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-(2-Hydroxyethyl)acrylamide (HEAA): Shares the acrylamide backbone but has a hydroxyethyl group instead of the morpholine ring.
N-(2-Dimethylaminoethyl)acrylamide (DMAEA): Contains a dimethylaminoethyl group, resulting in different reactivity and uses.
Uniqueness
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring stable complexes and specific interactions with biological molecules.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-9(12)10-3-4-11-5-7-13-8-6-11/h2H,1,3-8H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCUDBBUDRNSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437148 | |
| Record name | 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13276-17-0 | |
| Record name | 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


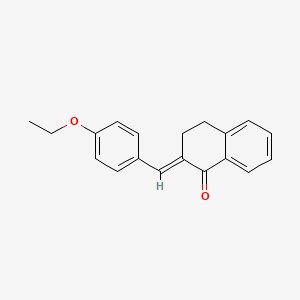
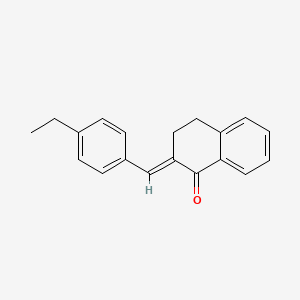
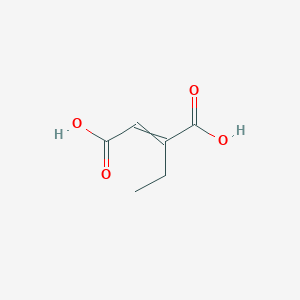

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B1651623.png)
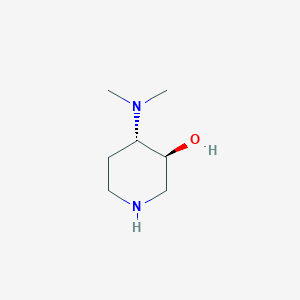
![Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1651626.png)
